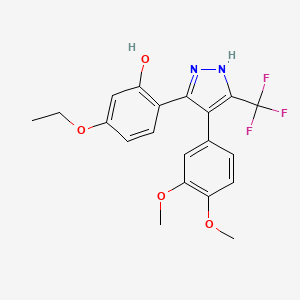
2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 408.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a complex organic molecule that has been the subject of research due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C26H24F3N3O4 |
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | YYFYNCRIZVQPFA-UHFFFAOYSA-N |
The compound features a pyrazole ring substituted with both a trifluoromethyl group and a methoxyphenyl moiety, alongside an ethoxyphenol group, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study found that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α production at a concentration of 10 µM, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively documented. Research shows that compounds similar to this compound exhibit efficacy against various bacterial strains and fungi. In one study, pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors related to pain and inflammation.
- Gene Expression Regulation : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications led to enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutics .
- Anti-inflammatory Assessment : In vivo studies on animal models showed that these compounds reduced paw edema in a dose-dependent manner, supporting their potential use in treating inflammatory diseases .
属性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-4-29-12-6-7-13(14(26)10-12)18-17(19(25-24-18)20(21,22)23)11-5-8-15(27-2)16(9-11)28-3/h5-10,26H,4H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFJHKDRFZBNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














